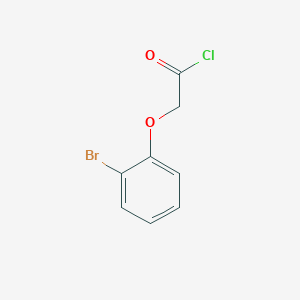

(2-Bromophenoxy)acetyl chloride

Description

(2-Bromophenoxy)acetyl chloride is a halogenated acyl chloride derivative with the molecular formula C₈H₆BrClO₂ and a molar mass of 249.49 g/mol. It is structurally characterized by a bromine atom at the ortho position of a phenoxy group attached to an acetyl chloride moiety. This compound is primarily used in organic synthesis, particularly in the preparation of esters, amides, and other derivatives via nucleophilic acyl substitution reactions. Its bromine substituent enhances its utility in cross-coupling reactions and as a precursor in pharmaceutical or agrochemical intermediates .

Properties

IUPAC Name |

2-(2-bromophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONCSXBMRXZDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromophenoxy)acetyl chloride can be synthesized through the reaction of 2-bromophenol with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of (2-Bromophenoxy)acetyl chloride may involve the use of more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenoxy)acetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield an amide, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

(2-Bromophenoxy)acetyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules for studying their functions and interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenoxy)acetyl chloride involves its reactivity as an acylating agent. It can transfer its acetyl group to nucleophiles, forming new covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of (2-Bromophenoxy)acetyl chloride can be contextualized by comparing it to analogous compounds, including acetyl chloride, diphenyl acetyl chloride, and (4-bromo-2-chlorophenoxy)acetyl chloride.

Structural and Functional Group Analysis

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| Acetyl chloride | C₂H₃ClO | 78.50 | Simple acyl chloride |

| Diphenyl acetyl chloride | C₁₄H₁₁ClO | 230.69 | Two phenyl groups |

| (2-Bromophenoxy)acetyl chloride | C₈H₆BrClO₂ | 249.49 | Ortho-bromophenoxy group |

| (4-Bromo-2-chlorophenoxy)acetyl chloride | C₈H₅BrCl₂O₂ | 283.93 | Para-bromo, ortho-chlorophenoxy |

Key Observations :

- The bromophenoxy group in (2-Bromophenoxy)acetyl chloride introduces steric hindrance and electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon compared to acetyl chloride .

- Diphenyl acetyl chloride ’s aromatic rings increase hydrophobicity and reduce reactivity due to resonance stabilization .

Physicochemical Properties

Notes:

- Acetyl chloride’s high vapour pressure and flammability (NFPA Fire Hazard: 3) contrast with bromophenoxy derivatives, which likely exhibit reduced volatility .

- The *ortho-bromine in (2-Bromophenoxy)acetyl chloride may hinder nucleophilic attack compared to unsubstituted acetyl chloride, slowing hydrolysis .

Critical Differences :

- Both require stringent moisture control, but bromophenoxy derivatives may demand specialized disposal due to halogen persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.